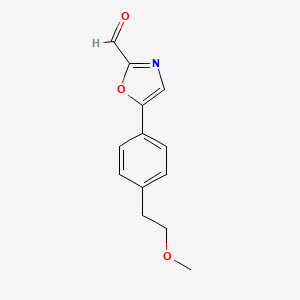
n-(3-(1h-Imidazol-1-yl)propyl)-4-bromo-1h-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrrole-2-carboxamide is a synthetic compound that features both imidazole and pyrrole moieties. These structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the condensation reaction of 1,2-diamines with aldehydes or ketones.
Introduction of the Propyl Chain: The propyl chain is introduced via alkylation reactions, often using halogenated propyl derivatives.
Formation of the Pyrrole Moiety: The pyrrole ring is synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Bromination: The pyrrole ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amidation: The final step involves the coupling of the imidazole and pyrrole moieties through an amidation reaction, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the pyrrole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced carboxamide derivatives.
Substitution: Substituted pyrrole derivatives.
科学的研究の応用
N-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of N-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities. The brominated pyrrole moiety can interact with nucleophilic sites in biological molecules, leading to potential therapeutic effects. The compound may inhibit specific enzymes or disrupt cellular processes by binding to DNA or proteins.
類似化合物との比較
Similar Compounds
3-(1H-Imidazol-1-yl)propan-1-amine: Shares the imidazole and propyl chain but lacks the pyrrole and bromine moieties.
4-Bromo-1H-pyrrole-2-carboxamide: Contains the pyrrole and bromine moieties but lacks the imidazole and propyl chain.
Uniqueness
N-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrrole-2-carboxamide is unique due to the combination of imidazole and pyrrole rings, along with the bromine substitution. This unique structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
特性
分子式 |
C11H13BrN4O |
|---|---|
分子量 |
297.15 g/mol |
IUPAC名 |
4-bromo-N-(3-imidazol-1-ylpropyl)-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C11H13BrN4O/c12-9-6-10(15-7-9)11(17)14-2-1-4-16-5-3-13-8-16/h3,5-8,15H,1-2,4H2,(H,14,17) |
InChIキー |
JWKMBADWOGXTRB-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=N1)CCCNC(=O)C2=CC(=CN2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl)carbamate](/img/structure/B14898352.png)
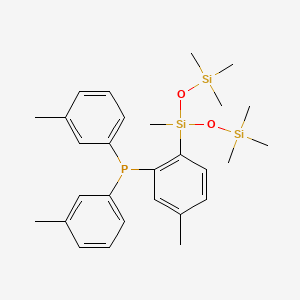
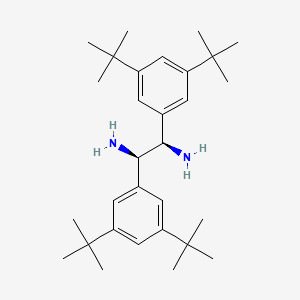
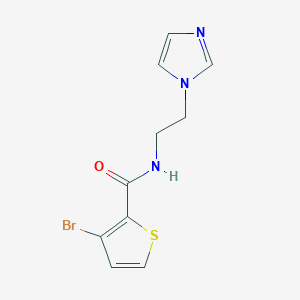
![(1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B14898384.png)
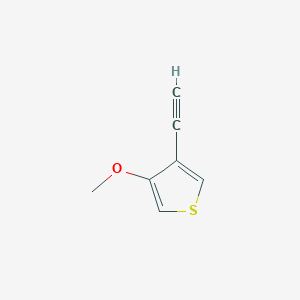
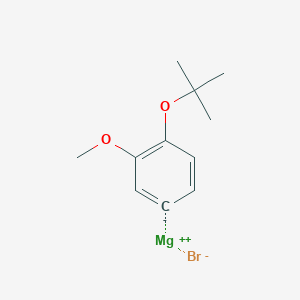
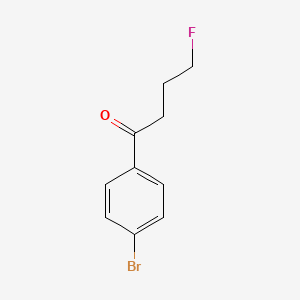
![Methyl 3-(2'-(dicyclohexylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14898424.png)




